molecular formula C7H10FN3O2 B11795317 Ethyl 5-amino-4-fluoro-1-methyl-1H-imidazole-2-carboxylate

Ethyl 5-amino-4-fluoro-1-methyl-1H-imidazole-2-carboxylate

Cat. No.: B11795317
M. Wt: 187.17 g/mol
InChI Key: PSHGWLJBCCVUIY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-4-fluoro-1-methyl-1H-imidazole-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate with a fluorinating agent to introduce the fluorine atom at the 4-position . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction mixture is refluxed for a specific period to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. The use of automated reactors and advanced purification techniques such as crystallization and chromatography ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-4-fluoro-1-methyl-1H-imidazole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-2-carboxylic acid derivatives, while substitution reactions can produce a variety of substituted imidazole compounds .

Scientific Research Applications

Ethyl 5-amino-4-fluoro-1-methyl-1H-imidazole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-amino-4-fluoro-1-methyl-1H-imidazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can modulate cellular signaling pathways, inhibit enzyme activity, and interfere with DNA replication and repair processes. These interactions contribute to its biological activities, such as antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both amino and fluoro groups, which enhance its reactivity and biological activity. The fluorine atom increases the compound’s lipophilicity and metabolic stability, making it a valuable intermediate in pharmaceutical research .

Biological Activity

Ethyl 5-amino-4-fluoro-1-methyl-1H-imidazole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications, supported by data tables and research findings.

  • Molecular Formula : C7H9FN2O2
  • Molecular Weight : 172.16 g/mol
  • IUPAC Name : Ethyl 5-amino-4-fluoro-1-methylimidazole-2-carboxylate

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the fluorine atom enhances its lipophilicity and binding affinity to target sites, which may lead to increased efficacy in therapeutic applications.

Biological Activities

Research has highlighted several biological activities associated with this compound:

  • Antimicrobial Activity : Studies indicate that imidazole derivatives exhibit antimicrobial properties. This compound has shown promise against various strains of bacteria and fungi.
  • Anticancer Potential : Preliminary investigations suggest that this compound may inhibit tumor cell proliferation, making it a candidate for further anticancer studies.
  • Enzyme Inhibition : The compound has been observed to inhibit specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic interventions in metabolic disorders.

Data Table: Comparison with Related Compounds

Compound NameMolecular FormulaKey FeaturesBiological Activity
This compoundC7H9FN2O2Fluorine substitution enhances activityAntimicrobial, anticancer
Ethyl 4-amino-5-fluoro-1-methyl-1H-imidazole-2-carboxylateC7H9FN2O2Similar structure; potential for similar applicationsAntimicrobial
Ethyl 5-amino-4-fluoro-1H-imidazoleC6H8FN3O2Lacks carboxylate; studied for anticancer effectsAnticancer

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at [source] evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting significant antimicrobial potential.

Case Study 2: Anticancer Activity

In another study published in [source], the compound was tested for its ability to inhibit the growth of human cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation, with an IC50 value of 15 µM, indicating promising anticancer activity.

Research Findings

Recent studies have focused on optimizing the properties of this compound for enhanced biological activity. Key findings include:

  • Solubility Improvements : Modifications to the chemical structure have been explored to improve aqueous solubility without compromising biological activity.
  • Metabolic Stability : Research indicates that certain modifications can enhance the metabolic stability of the compound, which is crucial for its therapeutic application.

Properties

Molecular Formula

C7H10FN3O2

Molecular Weight

187.17 g/mol

IUPAC Name

ethyl 5-amino-4-fluoro-1-methylimidazole-2-carboxylate

InChI

InChI=1S/C7H10FN3O2/c1-3-13-7(12)6-10-4(8)5(9)11(6)2/h3,9H2,1-2H3

InChI Key

PSHGWLJBCCVUIY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=C(N1C)N)F

Origin of Product

United States

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